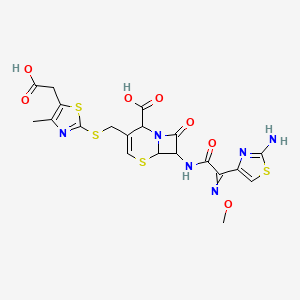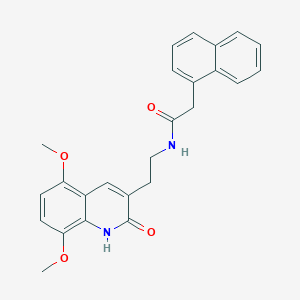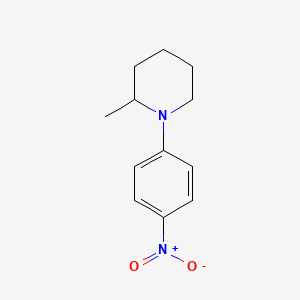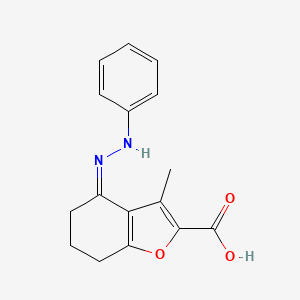![molecular formula C16H17N3O5 B14096005 1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14096005.png)
1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the piperidine and carboxylic acid moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles are often employed to scale up the production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-hydroxyquinoline
- 4-hydroxyquinoline
- 2,4-dihydroxyquinoline
Uniqueness
1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the quinazolinone core with the piperidine and carboxylic acid moieties makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5/c20-13(18-7-5-10(6-8-18)15(22)23)9-19-14(21)11-3-1-2-4-12(11)17-16(19)24/h1-4,10H,5-9H2,(H,17,24)(H,22,23) |
Clé InChI |
FVYODRAEWGIASR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B14095922.png)

![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095938.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095963.png)
![3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide](/img/structure/B14095968.png)
![[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane](/img/structure/B14095969.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)



![Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B14096019.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096034.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096037.png)
